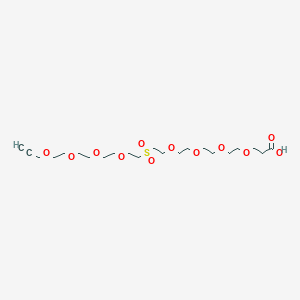

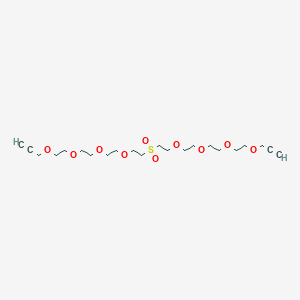

m-PEG3-Sulfone-PEG4-propargyl

Übersicht

Beschreibung

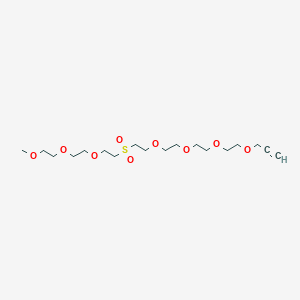

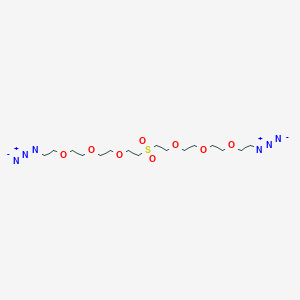

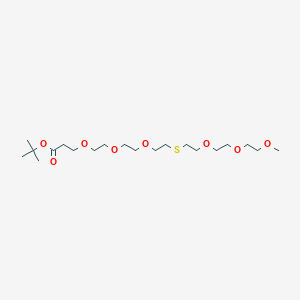

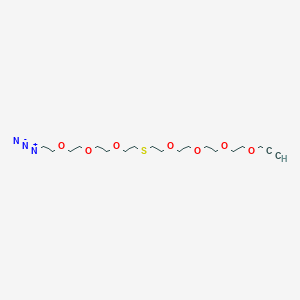

M-PEG3-Sulfone-PEG4-propargyl is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Alkyne group . This compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

The propargyl groups in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . This reaction is a key step in the synthesis of PROTACs .Molecular Structure Analysis

The molecular formula of this compound is C18H34O9S . It has a molecular weight of 426.52 g/mol . The SMILES representation is COCCOCCOCCS(CCOCCOCCOCCOCC#C)(=O)=O .Chemical Reactions Analysis

This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of the click chemistry reactions, which are known for their reliability, specificity, and biocompatibility .Physical And Chemical Properties Analysis

This compound is a sulfonated PEG derivative . The hydrophilic PEG spacer increases solubility in aqueous media . It has a molecular weight of 426.5 g/mol and a molecular formula of C18H34O9S .Wissenschaftliche Forschungsanwendungen

Membrane Technology and Hydrophilicity

Research has demonstrated the utility of sulfonated materials, including those modified with PEG, in membrane applications due to their high electrical conductivity, good chemical stability, and low fouling propensity. For instance, the addition of PEG to sulfonated polyphenylenesulfone solutions enhances polymer interaction, increases viscosity, and improves the mechanical strength and hydrophilicity of the resultant membrane, indicating significant potential for water purification and filtration applications (Feng et al., 2017).

Biomedical Applications: Hydrogel Scaffolds

In the biomedical field, PEG derivatives are pivotal in creating hydrogel scaffolds for protein delivery and cell encapsulation. A study on hydrolytically degradable PEG hydrogels revealed that these materials could be engineered to have defined mechanical properties and tunable degradability, which is essential for repairing soft tissues (Zustiak & Leach, 2010).

Catalysis

Sulfonated PEG-coated Fe3O4 nanocomposites have been developed as effective and eco-friendly nanocatalysts for the selective oxidation of sulfides to sulfoxides or sulfones. This application underlines the role of PEG derivatives in enhancing the environmental sustainability of chemical processes (Mirfakhraei et al., 2018).

Drug Delivery and Bioconjugation

PEG derivatives have been extensively studied for their applications in drug delivery and bioconjugation. For example, the development of PEG-mono-sulfone as a monothiol selective conjugation reagent offers a stable alternative for drug and protein conjugation, enhancing the stability of therapeutic molecules (Badescu et al., 2014).

Vascularization in Tissue Engineering

PEG-based hydrogels have also been adapted to investigate the role of mechanical properties and proteolytic susceptibility on vascularization, both in vitro and in vivo. These findings are crucial for forming functional blood vessel networks in engineered or ischemic tissues (Vigen et al., 2014).

Wirkmechanismus

Target of Action

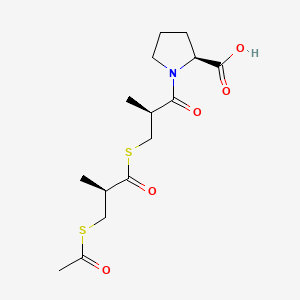

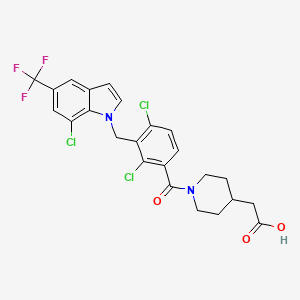

m-PEG3-Sulfone-PEG4-propargyl is a PEG-based PROTAC linker . PROTACs (PROteolysis TArgeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, thereby leading to the degradation of the target protein .

Mode of Action

The compound contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction is part of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This occurs through the formation of a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction can be affected by the presence of copper ions . Additionally, the hydrophilic PEG spacer can enhance the compound’s solubility in aqueous environments , potentially influencing its stability and efficacy.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O9S/c1-3-4-22-7-8-24-9-10-25-12-14-27-16-18-28(19,20)17-15-26-13-11-23-6-5-21-2/h1H,4-18H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOCFVBQMWCPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501175653 | |

| Record name | 2,5,8,14,17,20,23-Heptaoxa-11-thiahexacos-25-yne, 11,11-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501175653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2055041-02-4 | |

| Record name | 2,5,8,14,17,20,23-Heptaoxa-11-thiahexacos-25-yne, 11,11-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,8,14,17,20,23-Heptaoxa-11-thiahexacos-25-yne, 11,11-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501175653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Methoxybenzo[d]thiazol-2-yl)methanol](/img/structure/B3325072.png)

![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,3,5-triazin-2-one](/img/structure/B3325149.png)